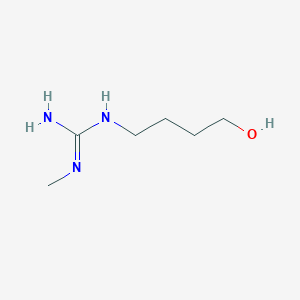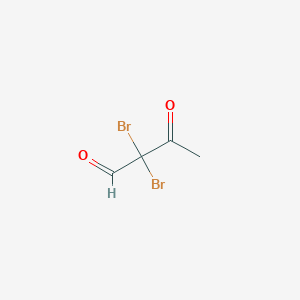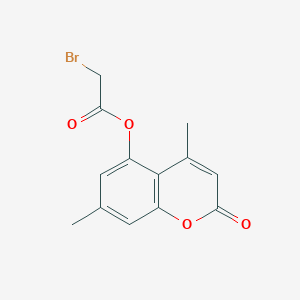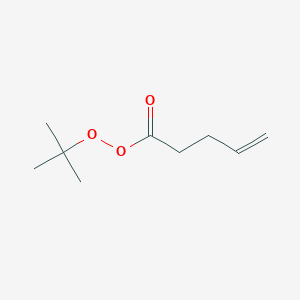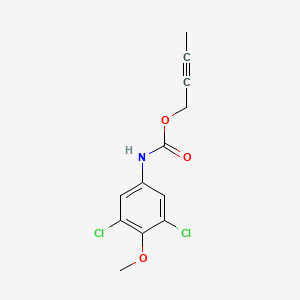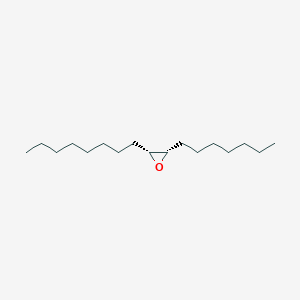
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It features a hydroxyl group, a nitrophenyl group, and a phenylprop-2-enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide typically involves the reaction of 3-hydroxy-3-phenylprop-2-enamide with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various halogenating agents, alkylating agents, and acylating agents
Major Products Formed
Oxidation: Formation of 3-oxo-N-(4-nitrophenyl)-3-phenylprop-2-enamide
Reduction: Formation of 3-hydroxy-N-(4-aminophenyl)-3-phenylprop-2-enamide
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group
Aplicaciones Científicas De Investigación
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, its nitrophenyl group can interact with active sites of enzymes, inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-N-(2-methoxyphenyl)-3-phenylprop-2-enamide
- 3-Hydroxy-N-(4-aminophenyl)-3-phenylprop-2-enamide
- 3-Hydroxy-N-(2-fluorophenyl)-3-phenylprop-2-enamide
Uniqueness
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential as an antibacterial and antifungal agent compared to similar compounds .
Propiedades
Número CAS |
81460-79-9 |
|---|---|
Fórmula molecular |
C15H12N2O4 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
3-hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-10,18H,(H,16,19) |
Clave InChI |
BVAZQOIKTJOEPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



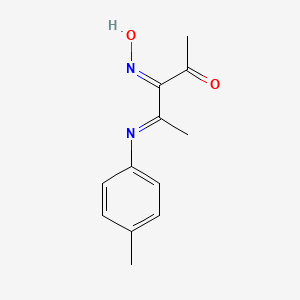

phosphanium bromide](/img/structure/B14411984.png)

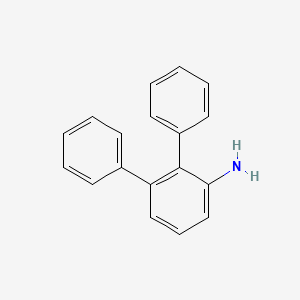
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
